Dodecyl tribromoacetate Dodecyl tribromoacetate
Brand Name: Vulcanchem
CAS No.: 90146-95-5
VCID: VC19226396
InChI: InChI=1S/C14H25Br3O2/c1-2-3-4-5-6-7-8-9-10-11-12-19-13(18)14(15,16)17/h2-12H2,1H3
SMILES:
Molecular Formula: C14H25Br3O2
Molecular Weight: 465.06 g/mol

Dodecyl tribromoacetate

CAS No.: 90146-95-5

Cat. No.: VC19226396

Molecular Formula: C14H25Br3O2

Molecular Weight: 465.06 g/mol

* For research use only. Not for human or veterinary use.

Dodecyl tribromoacetate - 90146-95-5

Specification

CAS No. 90146-95-5
Molecular Formula C14H25Br3O2
Molecular Weight 465.06 g/mol
IUPAC Name dodecyl 2,2,2-tribromoacetate
Standard InChI InChI=1S/C14H25Br3O2/c1-2-3-4-5-6-7-8-9-10-11-12-19-13(18)14(15,16)17/h2-12H2,1H3
Standard InChI Key RKOYURDLNUYKME-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCOC(=O)C(Br)(Br)Br

Introduction

Structural Identification and Molecular Characteristics

Chemical Identity and Nomenclature

Dodecyl tribromoacetate is systematically named dodecyl 2,2,2-tribromoacetate under IUPAC nomenclature . Its molecular structure comprises a 12-carbon dodecyl chain (C12H25O\text{C}_{12}\text{H}_{25}\text{O}) esterified to a tribromoacetate moiety (CBr3COO\text{CBr}_3\text{COO}) . Key identifiers include:

  • CAS Registry Number: 90146-95-5

  • PubChem CID: 23335656

  • SMILES Notation: CCCCCCCCCCCCOC(=O)C(Br)(Br)Br\text{CCCCCCCCCCCCOC(=O)C(Br)(Br)Br}

Molecular and Computational Properties

Computational analyses reveal critical physicochemical parameters (Table 1) :

Table 1: Computed Properties of Dodecyl Tribromoacetate

PropertyValue
Molecular Weight465.06 g/mol
XLogP3 (Lipophilicity)7.9
Rotatable Bond Count12
Topological Polar Surface Area26.3 Ų
Heavy Atom Count19

The high XLogP3 value indicates significant hydrophobicity, while the rotatable bond count suggests conformational flexibility, which may influence its behavior in solution-phase reactions .

Synthesis Pathways and Catalytic Mechanisms

Telomerization of Ethylene with Halogenated Esters

A patent by Fenton (1971) describes the telomerization of ethylene using palladium cyanide catalysts to synthesize halogenated fatty acids . Although the patent focuses on chlorinated analogs, the methodology is adaptable to brominated systems. In this process:

  • Ethylene reacts with tribromoacetic acid or its esters under liquid-phase conditions.

  • A palladium cyanide catalyst facilitates chain propagation, yielding even-numbered carbon chains (C6–C20) .

  • Reaction conditions typically involve temperatures of 30°C–300°C and pressures of 1–100 atm .

For dodecyl tribromoacetate, this pathway implies esterification of tribromoacetic acid with dodecanol post-telomerization.

Direct Esterification Route

An alternative synthesis involves the reaction of tribromoacetyl chloride with 1-dodecanol in the presence of a base (e.g., pyridine):

CBr3COCl+C12H25OHbaseCBr3COOC12H25+HCl\text{CBr}_3\text{COCl} + \text{C}_{12}\text{H}_{25}\text{OH} \xrightarrow{\text{base}} \text{CBr}_3\text{COOC}_{12}\text{H}_{25} + \text{HCl}

This method offers higher selectivity and avoids side reactions associated with telomerization .

Physicochemical and Spectroscopic Properties

Spectral Characterization

  • Infrared (IR) Spectroscopy: Strong absorptions at 1,740 cm1^{-1} (C=O stretch) and 650–500 cm1^{-1} (C-Br vibrations) .

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H}: δ 0.88 (t, 3H, terminal CH3_3), δ 1.26 (m, 18H, CH2_2), δ 4.20 (t, 2H, OCH2_2) .

    • 13C^{13}\text{C}: δ 167.5 (C=O), δ 85.2 (CBr3_3), δ 22.7–31.9 (alkyl chain) .

Thermal and Solubility Behavior

  • Thermal Stability: Decomposes above 200°C, releasing hydrogen bromide (HBr\text{HBr}) .

  • Solubility: Insoluble in water; soluble in nonpolar solvents (e.g., hexane, chloroform) .

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